molecular formula C11H15NO2 B8555634 2-(piperidin-4-yl)benzene-1,4-diol

2-(piperidin-4-yl)benzene-1,4-diol

Cat. No.: B8555634
M. Wt: 193.24 g/mol
InChI Key: TURXBUDJKYQQGX-UHFFFAOYSA-N
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Description

2-(piperidin-4-yl)benzene-1,4-diol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a piperidine ring attached to a phenyl group substituted with two hydroxyl groups at the 2 and 5 positions. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications due to their diverse biological activities.

Chemical Reactions Analysis

Types of Reactions: 2-(piperidin-4-yl)benzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(piperidin-4-yl)benzene-1,4-diol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-(piperidin-4-yl)benzene-1,4-diol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its dual hydroxyl groups provide additional sites for chemical modification, enhancing its versatility in synthetic and medicinal chemistry.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-piperidin-4-ylbenzene-1,4-diol

InChI

InChI=1S/C11H15NO2/c13-9-1-2-11(14)10(7-9)8-3-5-12-6-4-8/h1-2,7-8,12-14H,3-6H2

InChI Key

TURXBUDJKYQQGX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=CC(=C2)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-benzyloxycarbonyl-4-(2,5-dimethoxyphenyl)piperidine (0.54 g), prepared as described in Example 21.b., in 10 mL of dichloromethane, was cooled to 0° C. and treated with a solution of boron tribromide in dichloromethane (1.0M, 9 mL). After stirring for 1 hour at 0° C., the reaction mixture was allowed to warm to room temperature. At the end of the period, the reaction mixture was cooled to 0° C. and quenched with methanol. The resulting solution was evaporated and then treated with additional amounts of methanol. After evaporation the product was obtained as a yellow solid (0.42 g); MS: 194; NMR: 1.6-1.9 (m, 4), 3.0 (m, 2), 3.3 (br, 2), 6.4-6.5 (m, 2), 6.6 (d, J=8, 1), 8.3-8.8 (m, 3).
Name
1-benzyloxycarbonyl-4-(2,5-dimethoxyphenyl)piperidine
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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